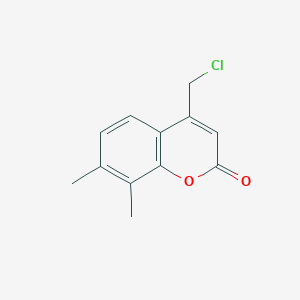

4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one

Description

BenchChem offers high-quality 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-7-3-4-10-9(6-13)5-11(14)15-12(10)8(7)2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPYSAYHCFQONM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358646 |

Source

|

| Record name | 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-57-2 |

Source

|

| Record name | 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one

This guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one, a key intermediate in the development of novel therapeutic agents and functional materials. The document is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and are of significant interest due to their broad range of pharmacological activities.[1][2] These activities include anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The biological efficacy of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone core.[3] The title compound, 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one, is a versatile synthetic intermediate. Its reactive chloromethyl group at the 4-position serves as a handle for further chemical modifications, enabling the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[3]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely adopted method for the synthesis of 4-substituted coumarins is the Pechmann condensation .[6][7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[6]

Our retrosynthetic analysis of the target molecule identifies 2,3-dimethylphenol as the phenolic precursor and a 4-chloro-substituted β-ketoester, specifically ethyl 4-chloroacetoacetate, as the ideal coupling partner. This one-pot approach is efficient and utilizes readily available starting materials.[8][9]

Retrosynthetic Pathway:

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[6][8] More contemporary and environmentally benign approaches may utilize solid acid catalysts.[7][10]

Reaction Mechanism

The Pechmann condensation proceeds through a series of well-understood steps:

-

Transesterification: The first step is an acid-catalyzed transesterification between the phenol and the β-ketoester.[6]

-

Intramolecular Electrophilic Aromatic Substitution: The intermediate then undergoes an intramolecular Friedel-Crafts-type acylation, where the activated carbonyl group attacks the electron-rich aromatic ring of the phenol ortho to the hydroxyl group.[6][7]

-

Dehydration: The final step is the dehydration of the cyclic intermediate to form the stable α-pyrone ring of the coumarin product.[6]

Caption: Mechanism of the Pechmann Condensation for coumarin synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2,3-Dimethylphenol | 122.17 | 1.0 |

| Ethyl 4-chloroacetoacetate | 164.59 | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | Catalytic |

| Ethanol | 46.07 | For recrystallization |

| Deionized Water | 18.02 | For workup |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask, add 2,3-dimethylphenol (1.0 eq) and ethyl 4-chloroacetoacetate (1.0 eq).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL per 0.1 mol of phenol) dropwise with constant stirring. The addition should be controlled to prevent a rapid exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically exothermic. Monitor the progress by thin-layer chromatography (TLC). The reaction may be gently heated (e.g., to 60-80 °C) to ensure completion.[8]

-

Workup: Once the reaction is complete, pour the mixture slowly into a beaker of ice-cold water with stirring. A precipitate of the crude product should form.

-

Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one. Dry the final product under vacuum.

Caption: Experimental workflow for the synthesis of the target coumarin.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include singlets for the two methyl groups, aromatic protons, a singlet for the vinylic proton at the C3 position, and a singlet for the chloromethyl protons.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbons of the pyrone ring and substituents.

-

FT-IR: A strong absorption band corresponding to the lactone carbonyl group (C=O) is expected around 1700-1730 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety Considerations

-

Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Ethyl 4-chloroacetoacetate: A lachrymator and irritant. Handle in a well-ventilated area or fume hood.

-

2,3-Dimethylphenol: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Pechmann condensation provides a reliable and efficient route for the synthesis of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one from 2,3-dimethylphenol and ethyl 4-chloroacetoacetate. This method is scalable and utilizes readily available starting materials. The resulting product is a valuable intermediate for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity of the chloromethyl group.

References

- Guler, E., et al. (2024). Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells. Chemico-Biological Interactions, 404, 111287.

-

Wikipedia. (n.d.). Pechmann condensation. Available at: [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one. Available at: [Link]

-

Kazmaz, E. S., Karataş, M. O., Koytepe, S., & Seckin, T. (2016). Synthesis of 4-chloromethyl-7,8-dihydroxycoumarin. ResearchGate. Available at: [Link]

-

Harvard University. (n.d.). Pechmann Condensation. Available at: [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. Chemical Society of India. Available at: [Link]

-

Shinde, P. B., et al. (2019). A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. ResearchGate. Available at: [Link]

-

Wu, L., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(5), 5155-5173. Available at: [Link]

-

Shinde, P. B., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 6966-6975. Available at: [Link]

-

Naik, C. G., Malik, G. M., & Parekh, H. M. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. South African Journal of Chemistry, 72, 163-169. Available at: [Link]

-

Al-Haiza, M. A. (2013). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE. Available at: [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7-hydroxy-2h-chromen-2-one. Available at: [Link]

-

Al-Haiza, M. A. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. Heterocycles, 65(12), 2943-2950. Available at: [Link]

-

Guler, E., et al. (2024). Synthesis and Characterization of 7-Diethylamino-4-Chloromethyl Coumarin: Spectroscopic Analysis, Molecular Docking, and Anticancer Activity on Large Intestine Carcinoma Cells. ResearchGate. Available at: [Link]

-

Ensaf, M. H., & Mahareb, F. A. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications. Available at: [Link]

-

Al-Warhi, T., et al. (2024). (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. MDPI. Available at: [Link]

-

Mohammed, S. I., & Al-Juboori, A. M. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]

-

Kéki, S., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1381981. Available at: [Link]

-

Flores-Alamo, M., et al. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank, 2021(3), M1272. Available at: [Link]

-

Mohammed, S. I. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]

Sources

- 1. Bot Verification [chiet.edu.eg]

- 2. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DSpace [open.bu.edu]

- 9. iiste.org [iiste.org]

- 10. researchgate.net [researchgate.net]

Scaffold Engineering: A Technical Guide to the Synthesis and Application of 4-(Chloromethyl)-7,8-dimethyl-2H-chromen-2-one

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry and chemical biology. Specifically, 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one serves as a highly versatile bifunctional building block. The presence of a reactive allylic/vinylogous chloromethyl group at the C4 position provides an ideal electrophilic handle for nucleophilic substitution, while the electron-donating methyl groups at the C7 and C8 positions modulate both the lipophilicity and the photophysical emission profile of the core. This whitepaper provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and downstream application pathways for this critical intermediate.

Structural Nomenclature & Chemical Identity

The IUPAC name 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one is derived systematically from the bicyclic oxygen heterocycle parent, chromene.

-

Base Scaffold: The core is 2H-chromen-2-one, universally recognized by its trivial name, coumarin. Numbering begins at the heterocyclic oxygen (position 1) and proceeds to the carbonyl carbon (position 2).

-

C4 Substitution: A chloromethyl group (-CH₂Cl) is positioned at C4. Because this carbon is part of the conjugated α,β-unsaturated lactone system, the chloromethyl group exhibits enhanced reactivity toward Sₙ2 nucleophilic attack, similar to a benzylic halide.

-

C7 and C8 Substitution: Two methyl groups are located on the fused benzene ring. These groups exert a positive inductive (+I) effect, enriching the electron density of the aromatic system. This substitution pattern is critical for red-shifting the fluorescence emission of the coumarin and increasing the overall membrane permeability of the molecule in cellular assays 1.

Physicochemical Profiling

Understanding the physicochemical parameters of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one is essential for predicting its behavior in both synthetic organic solvents and biological aqueous media. The quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Structural Implication |

| IUPAC Name | 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one | Standardized nomenclature |

| Molecular Formula | C₁₂H₁₁ClO₂ | Defines stoichiometry for synthesis |

| Molar Mass | 222.67 g/mol | Ideal low-molecular-weight precursor |

| LogP (Estimated) | ~2.92 | Highly lipophilic; favors organic extraction |

| Hydrogen Bond Donors | 0 | Lacks protic hydrogens |

| Hydrogen Bond Acceptors | 2 | Carbonyl and heterocyclic oxygen |

| Rotatable Bonds | 1 | Restricted to the C4-chloromethyl bond |

| Topological Polar Surface Area | 30.2 Ų | Excellent passive membrane permeability |

Synthetic Methodology: The Pechmann Condensation

The most efficient route to synthesize 4-chloromethyl coumarins is the Pechmann condensation, a reaction between a phenol and a β-keto ester in the presence of an acidic catalyst 2.

Mechanistic Rationale & Causality

For the synthesis of the 7,8-dimethyl derivative, 2,3-dimethylphenol is reacted with ethyl 4-chloroacetoacetate .

-

Catalyst Selection: While concentrated sulfuric acid (H₂SO₄) is traditionally used, methanesulfonic acid (MSA) is highly recommended. MSA provides sufficient protic strength to drive the transesterification and subsequent intramolecular electrophilic aromatic substitution (cyclization) while drastically minimizing the oxidative charring of the electron-rich 2,3-dimethylphenol substrate 3.

-

Regioselectivity: The phenolic hydroxyl group directs the cyclization to the ortho position (C6 of the phenol), which ultimately becomes the C8 position of the newly formed coumarin ring.

Fig 1. Pechmann condensation workflow for 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one synthesis.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure high yield and purity.

-

Reagent Suspension: In a 100 mL round-bottom flask, suspend 2,3-dimethylphenol (10.0 mmol, 1.22 g) in 15 mL of methanesulfonic acid (MSA). Stir the mixture at 0 °C using an ice bath.

-

Controlled Addition: Add ethyl 4-chloroacetoacetate (12.0 mmol, 1.62 mL) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic transesterification, preventing thermal degradation of the β-keto ester.

-

Reaction & Monitoring (Validation Checkpoint 1): Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The reaction is complete when the phenol spot is consumed and a new, highly fluorescent blue spot appears under 365 nm UV light.

-

Precipitation (Validation Checkpoint 2): Pour the dark reaction mixture slowly into 150 mL of vigorously stirred crushed ice. Causality: The sudden drop in temperature and shift to a highly aqueous environment forces the hydrophobic coumarin to precipitate as an off-white solid, while unreacted ester and MSA remain in solution 3.

-

Isolation & Neutralization: Filter the precipitate under vacuum. Wash the filter cake repeatedly with cold distilled water until the filtrate tests neutral (pH ~7) on indicator paper.

-

Drying: Dry the solid overnight under high vacuum at 45 °C to yield the pure product.

Downstream Functionalization & Chemical Biology Applications

The true value of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one lies in its utility as a precursor. The labile carbon-chlorine bond is readily displaced by various nucleophiles (amines, thiols, carboxylates) under mild basic conditions (e.g., K₂CO₃ in DMF).

-

Photoremovable Protecting Groups (PRPGs): By reacting the chloromethyl group with carboxylic acids (such as plant hormones or neurotransmitters), the coumarin acts as a "cage." Upon targeted UV irradiation, the coumarin absorbs the photonic energy, leading to heterolytic cleavage of the C-O bond and the controlled release of the bioactive payload 2.

-

Enzyme Inhibitors: Functionalization of the C4 position with imidazolium or benzimidazolium salts yields potent, targeted inhibitors for enzymes such as carbonic anhydrase, which are actively investigated for anticonvulsant and anticancer properties 4.

Fig 2. Downstream functionalization of the chloromethyl scaffold for chemical biology applications.

References

-

Coumarin-Caged Compounds of 1-Naphthaleneacetic Acid as Light-Responsive Controlled-Release Plant Root Stimulators. Journal of Agricultural and Food Chemistry - ACS Publications.2

-

Coumarin or benzoxazinone based novel carbonic anhydrase inhibitors: synthesis, molecular docking and anticonvulsant studies. Taylor & Francis.4

-

4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one | C12H11ClO2 | CID 940069. PubChem, National Institutes of Health (NIH).1

-

Morphogenesis guided by 3D patterning of growth factors in biological matrices. bioRxiv.3

Sources

CAS number for 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one

An In-Depth Technical Guide to 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one: Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one, a substituted coumarin derivative. While direct and extensive research on this specific molecule is emerging, this document synthesizes established principles of coumarin chemistry, drawing upon data from closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its proposed synthesis, chemical properties, and extrapolate its potential biological applications based on the well-documented activities of the coumarin scaffold.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one is registered under the following identifiers:

| Property | Value | Source |

| CAS Number | 41295-57-2 | [1] |

| Molecular Formula | C₁₂H₁₁ClO₂ | [1] |

| Molecular Weight | 222.67 g/mol | [1] |

The structure features a classic coumarin (2H-chromen-2-one) core, substituted with two methyl groups at the 7 and 8 positions of the benzene ring and a reactive chloromethyl group at the 4-position of the pyrone ring. This chloromethyl group is the key to its utility as a synthetic intermediate, providing a highly reactive electrophilic site for further chemical modification.[2]

Synthesis of the Core Scaffold: A Proposed Protocol

The synthesis of coumarin derivatives is most classically and efficiently achieved through the Pechmann condensation .[3][4][5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one, the logical precursors are 3,4-dimethylphenol and ethyl 4-chloroacetoacetate.

Proposed Synthetic Pathway: Pechmann Condensation

The reaction proceeds by the initial formation of a β-hydroxy ester via transesterification, followed by cyclization and dehydration to yield the coumarin ring system. Strong protic acids like sulfuric acid are traditional catalysts, though solid acid catalysts are gaining favor for their environmental and practical benefits.[6]

Sources

Engineering Substituted 2H-Chromen-2-One Derivatives: A Comprehensive Technical Guide on Biological Activity, SAR, and Experimental Workflows

Executive Summary

The 2H-chromen-2-one (coumarin) scaffold is a privileged pharmacophore in medicinal chemistry. Characterized by a fused benzene and α-pyrone ring system, its structural plasticity allows for extensive functionalization, yielding derivatives with potent anticancer, antimicrobial, neuroprotective, and antimalarial properties. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and field-proven experimental protocols for synthesizing and evaluating substituted 2H-chromen-2-one derivatives.

Structural Biology and Structure-Activity Relationship (SAR)

The biological versatility of 2H-chromen-2-ones stems from the ability to selectively substitute the core scaffold at the C-3, C-4, C-6, and C-7 positions. Each substitution site dictates the molecule's steric profile, lipophilicity, and electronic distribution, directly influencing target receptor affinity[1].

-

C-3 and C-4 Substitutions: Functionalization at the α-pyrone ring (C-3/C-4) is critical for modulating antimicrobial and antimalarial activities. For instance, the introduction of a cinnamoyl group at C-3 coupled with a hydroxyl group at C-4 yields derivatives that effectively inhibit Plasmodium falciparum by interfering with heme detoxification[2].

-

C-6 Substitutions: Halogenation (e.g., bromination) at the C-6 position significantly enhances the lipophilicity of the molecule, facilitating cellular membrane penetration. This is a common strategy in designing antiproliferative agents targeting human carcinoma cell lines[3].

-

C-7 Substitutions: The C-7 position is highly sensitive to bulky, lipophilic groups. Adding a benzyloxy moiety at C-7 drives the molecule's selectivity toward the Monoamine Oxidase B (MAO-B) enzyme, a critical target in neurodegenerative diseases, by perfectly occupying the substrate cavity near the FAD cofactor[4].

Structure-Activity Relationship (SAR) mapping of the 2H-chromen-2-one scaffold.

Pharmacological Profiles & Mechanisms of Action

Anticancer Activity

Substituted 2H-chromen-2-ones exert antiproliferative effects through multiple pathways, including telomerase inhibition, downregulation of oncogene expression, and induction of apoptosis[5]. Derivatives bearing trifluoromethyl-phenylamino acetyl groups at C-3 have demonstrated significant growth inhibition (GI50 < 15 µg/mL) against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines[5]. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the compound, enhancing its interaction with nucleophilic residues in target kinases.

Neuroprotection: Multitarget-Directed Ligands (MTDLs)

In Alzheimer's disease (AD) drug discovery, 2H-chromen-2-ones are engineered as MTDLs to simultaneously inhibit MAO-B and Acetylcholinesterase (AChE). A rationally designed 7-benzyloxycoumarin derivative with a basic amine linker utilizes the coumarin core to bind the MAO-B enzymatic cleft, while the basic moiety interacts with the catalytic active site (CAS) of AChE via π -cation interactions[4]. This dual action prevents acetylcholine hydrolysis while simultaneously reducing oxidative stress caused by dopamine degradation.

Dual-inhibition mechanism of 2H-chromen-2-one derivatives in neurodegenerative pathways.

Quantitative Data Analysis

To benchmark the efficacy of these structural modifications, the following table synthesizes quantitative biological data across various therapeutic targets.

| Compound Scaffold | Key Substitution | Target / Cell Line | Activity Metric | Primary Mechanism |

| 3-Acetyl-6-bromo | C-6 Br, C-3 Pyrazolo | HEPG2-1 (Liver Cancer) | IC50 = 2.70 µM | Apoptosis induction[3] |

| 7-Benzyloxy | C-7 Benzyloxy, C-4 Chloro | MAO-B (Enzyme) | IC50 = 0.24 µM | FAD cavity binding[4] |

| 3-(Trifluoromethyl)phenylamino | C-3 Acetyl-amino | HeLa (Cervical Cancer) | GI50 = 13.8 µg/mL | Kinase/Telomerase inhibition[5] |

| 3-Cinnamoyl-4-hydroxy | C-3 Cinnamoyl, C-4 OH | P. falciparum (Malaria) | IC50 = 3.1 µg/mL | Heme detoxification block[2] |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2H-chromen-2-one derivatives.

Protocol 1: Synthesis via Knoevenagel Condensation

The construction of the 2H-chromen-2-one ring is efficiently achieved via the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound (e.g., ethyl acetoacetate).

-

Reaction Setup: Dissolve 1.0 eq of 6-bromo-salicylaldehyde and 1.2 eq of ethyl acetoacetate in absolute ethanol.

-

Causality: Ethanol acts as a green, polar protic solvent that stabilizes the transition state.

-

-

Catalysis: Add 3-5 drops of piperidine.

-

Causality: Piperidine acts as a mild organic base to deprotonate the active methylene of ethyl acetoacetate, generating a nucleophilic enolate that attacks the aldehyde carbonyl.

-

-

Reflux & Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Self-Validation: The disappearance of the starting material spot on the TLC plate confirms reaction completion, preventing unreacted precursor contamination.

-

-

Isolation: Cool the mixture to 0°C. The product precipitates as a solid. Filter, wash with cold ethanol, and recrystallize to obtain the pure 3-acetyl-6-bromo-2H-chromen-2-one.

Protocol 2: In Vitro Antiproliferative Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is utilized to determine the Growth Inhibition 50% (GI50) of the synthesized derivatives[5].

-

Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24h at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat cells with serial dilutions of the 2H-chromen-2-one derivative (e.g., 0.1 to 100 µg/mL) for 48 hours.

-

Fixation: Add cold 50% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

-

Causality: TCA precipitates cellular proteins, fixing the cells to the plate bottom and halting all metabolic processes instantly.

-

-

Staining: Wash plates, dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

-

Causality: SRB stoichiometrically binds to basic amino acid residues under mildly acidic conditions. This provides a highly linear correlation between absorbance and total cellular protein (cell mass), making it superior to MTT assays which can be skewed by mitochondrial metabolism variations.

-

-

Quantification: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader. Calculate GI50 using non-linear regression.

Self-validating experimental workflow from chemical synthesis to biological evaluation.

Conclusion

The 2H-chromen-2-one scaffold remains a cornerstone in modern drug discovery. By systematically manipulating the C-3, C-4, C-6, and C-7 positions, researchers can finely tune the pharmacokinetic and pharmacodynamic profiles of these molecules. The integration of robust synthetic methodologies with rigorous, self-validating biological assays—such as the SRB assay for antiproliferative screening—ensures the reliable translation of these compounds from in silico design to in vitro success.

References

-

Zhang, W., et al. "Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids." MDPI, 2024. URL:[Link]

-

Farina, R., et al. "Structure-Based Design and Optimization of Multitarget-Directed 2H-Chromen-2-one Derivatives as Potent Inhibitors of Monoamine Oxidase B and Cholinesterases." Journal of Medicinal Chemistry - ACS Publications, 2015. URL:[Link]

-

Inamdar, A., et al. "Synthesis of 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-ones under solvent-free conditions and their anticancer activities." Current Chemistry Letters - Growing Science, 2021. URL:[Link]

-

Patel, et al. "Design, Synthesis and Biological Evaluation of Some Novel 3-Cinnamoyl-4-Hydroxy-2H-Chromen- 2- ones as Antimalarial Agents." ResearchGate, 2011. URL:[Link]

-

Gomha, S. M., et al. "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." MDPI, 2015. URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one in Organic Solvents

Abstract

The solubility of active compounds in various solvents is a critical physicochemical parameter that governs their application in research, formulation, and drug development. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one, a substituted coumarin derivative. While specific experimental data for this compound is not extensively available in public literature, this document establishes a predictive analysis based on its molecular structure and the known behavior of related coumarin analogs. Furthermore, it delivers detailed, field-proven experimental protocols for the precise, quantitative determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is designed for scientists and professionals who require a deep, practical understanding of solubility principles and methodologies.

Introduction: The Critical Role of Solubility

Coumarins are a prominent class of benzopyrone compounds, widely recognized for their diverse applications stemming from their unique fluorescent properties and biological activities. The specific derivative, 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one, possesses a reactive chloromethyl group at the 4-position and lipophilic methyl groups at the 7- and 8-positions, suggesting its potential utility as a fluorescent probe or a synthetic intermediate.

The successful application of any compound in biological assays, formulation development, or chemical synthesis is fundamentally dependent on its solubility.[1] Poor solubility can lead to unreliable in vitro results, low bioavailability, and challenges in purification and handling.[2] Therefore, a thorough understanding of the solubility profile of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one in a range of organic solvents is not merely academic—it is a prerequisite for its effective and reproducible use.

This guide will first explore the theoretical underpinnings of solubility, then provide a qualitative prediction of the compound's behavior in various solvent classes, and finally, present robust, step-by-step protocols for its empirical determination.

The Science of Dissolution: A Thermodynamic Perspective

The process of a solid solute dissolving in a liquid solvent is governed by thermodynamics, specifically the change in Gibbs free energy (ΔG).[3] Dissolution is a spontaneous process when ΔG is negative. The Gibbs equation, ΔG = ΔH - TΔS , elegantly connects the three critical forces at play:

-

Enthalpy of Solution (ΔH): This represents the net energy change from breaking and forming intermolecular bonds.[4] It can be conceptualized as a three-step process:

-

Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice forces of the solid coumarin (endothermic, +ΔH₁).

-

Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic, +ΔH₂).

-

Forming Solute-Solvent Bonds: Energy is released when the coumarin molecule interacts with the solvent molecules (exothermic, -ΔH₃). The overall ΔH is the sum of these steps. If the energy released in step 3 is greater than the energy required for steps 1 and 2, the process is exothermic (favorable). If not, it is endothermic.

-

-

Entropy of Solution (ΔS): This reflects the change in disorder of the system. Typically, when a highly ordered solid crystal dissolves into a liquid, the disorder, or entropy, of the system increases (+ΔS), which favors dissolution.[4]

-

Temperature (T): Temperature amplifies the entropy term. For most solids, solubility increases with temperature because the TΔS term becomes more significant, helping to overcome a positive (unfavorable) enthalpy change.[5]

The interplay of these factors dictates the extent to which 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one will dissolve in a given solvent.

Predictive Solubility Profile Based on Molecular Structure

The fundamental principle of "like dissolves like" provides a powerful predictive tool.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Let's analyze the structure of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one:

-

Coumarin Core: The core structure contains a lactone (an ester within a ring) and aromatic rings. The C=O and C-O-C bonds in the lactone group are polar, capable of dipole-dipole interactions. The benzene ring is nonpolar and engages in van der Waals forces.

-

Substituents:

-

-CH₂Cl (4-position): The chloromethyl group is polar due to the electronegativity of the chlorine atom, introducing a dipole moment. However, substitution at the C-4 position in coumarins has been observed to sometimes reduce solubility compared to the parent compound.[7]

-

-CH₃ (7- and 8-positions): The two methyl groups are nonpolar and increase the lipophilicity (oil-loving nature) of the molecule. The electronic effects of substituents are known to influence the stability, reactivity, and lipophilicity of coumarin derivatives.[8]

-

Based on this hybrid of polar and nonpolar features, we can predict its general solubility behavior across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile (ACN) | High to Moderate | These solvents have strong dipoles that can interact effectively with the polar lactone and chloromethyl groups. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. Coumarin derivatives are often soluble in these solvents.[9] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | These solvents can act as hydrogen bond acceptors for the coumarin's carbonyl oxygen and engage in dipole-dipole interactions. Coumarins generally dissolve well in alcohols.[10] The two nonpolar methyl groups may slightly reduce solubility compared to less substituted coumarins. |

| Nonpolar (Aromatic) | Toluene, Benzene | Moderate to Low | The aromatic rings of these solvents can engage in π-π stacking with the coumarin's benzene ring. However, the polar groups on the coumarin may limit high solubility. |

| Nonpolar (Aliphatic) | Hexane, Cyclohexane | Low | The significant polarity of the lactone and chloromethyl groups makes the compound a poor match for the exclusively nonpolar van der Waals forces of aliphatic hydrocarbons. Some coumarins are only sparingly soluble in apolar solvents.[11] |

| Ethers & Esters | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents have intermediate polarity and can interact with both the polar and nonpolar regions of the molecule. Coumarins are generally reported to be soluble in diethyl ether. |

This table represents a predictive summary. For all research and development purposes, experimental verification is mandatory.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[12] It is considered the gold standard for its accuracy and direct measurement of a saturated solution at equilibrium.[13]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, from sample preparation to final analysis. This self-validating process ensures that each step builds upon a controlled and verified previous step.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol: Shake-Flask Method

This protocol is a self-validating system designed for high accuracy. The use of a calibrated analytical instrument (HPLC or UV-Vis) against known standards ensures the trustworthiness of the final concentration measurement.

Materials:

-

4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one (solid)

-

High-purity organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Shaking incubator or orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the solid coumarin compound to a series of vials (perform in triplicate for each solvent). An "excess" ensures that a solid phase remains after equilibrium is reached.[12]

-

Solvent Addition: Pipette a precise, known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Expert Insight: A preliminary experiment to determine the time required to reach equilibrium is advisable. This can be done by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer increases.

-

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a short period (e.g., 1-2 hours) for coarse settling. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.[6]

-

Trustworthiness Check: The choice of filter material is crucial. It must be chemically compatible with the solvent and have low compound binding. PTFE is often a good choice for a wide range of organic solvents.

-

-

Dilution: Based on an estimated solubility, dilute a precise aliquot of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method (detailed in Section 5).

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Report the final value in mg/mL or mol/L, specifying the solvent and temperature.

Quantitative Analysis: HPLC and UV-Vis Methodologies

The accuracy of the solubility value is entirely dependent on the accuracy of the final concentration measurement. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high specificity and ability to separate the parent compound from any potential impurities or degradants.[14] UV-Vis spectroscopy offers a faster, high-throughput alternative if the compound is pure and has a distinct chromophore.[1]

Analytical Quantification Workflow

This diagram illustrates the decision and action path for quantifying the solute concentration from the prepared saturated solution.

Caption: Workflow for solute quantification using either HPLC or UV-Vis spectroscopy.

Protocol for Quantification by HPLC

-

Instrument Setup:

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water is typical for coumarins. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at the wavelength of maximum absorbance (λ_max) for the coumarin derivative. This must be determined by scanning a dilute solution of the compound from ~200-400 nm.

-

Injection Volume: 10-20 µL.

-

-

Calibration Curve:

-

Prepare a series of at least five standard solutions of 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one in the solvent of interest with precisely known concentrations.

-

Inject each standard and record the peak area.

-

Plot peak area (y-axis) versus concentration (x-axis). The resulting plot should be linear (R² > 0.999), and the equation of the line will be used for quantification.[15]

-

-

Sample Analysis:

-

Inject the diluted filtrate from the solubility experiment.

-

Determine the peak area for the compound.

-

Use the calibration curve's linear equation to calculate the concentration in the injected sample.

-

Apply the dilution factor to determine the final solubility in the original saturated solution.

-

Protocol for Quantification by UV-Vis Spectroscopy

-

Determine λ_max: Scan a dilute, known concentration of the coumarin in the chosen solvent to identify the wavelength of maximum absorbance (λ_max). Using the λ_max for measurements minimizes error.[16]

-

Calibration Curve:

-

Prepare a series of at least five standard solutions of precisely known concentrations.

-

Measure the absorbance of each standard at λ_max.

-

Plot absorbance (y-axis) versus concentration (x-axis) to generate a Beer-Lambert Law plot. The plot must be linear (R² > 0.995) in the concentration range of interest.[16]

-

-

Sample Analysis:

-

Measure the absorbance of the diluted filtrate at λ_max.

-

Expert Insight: The absorbance reading should ideally fall between 0.1 and 1.0 AU to ensure accuracy. If it is outside this range, adjust the dilution.

-

Use the linear equation from the calibration curve to calculate the concentration.

-

Apply the dilution factor to determine the final solubility.

-

Conclusion

While a definitive, published quantitative solubility profile for 4-(chloromethyl)-7,8-dimethyl-2H-chromen-2-one remains to be established, this guide provides the necessary framework for any researcher to predict and, more importantly, to empirically determine this critical parameter. The compound's structure, featuring both polar and nonpolar moieties, suggests moderate to high solubility in polar aprotic and protic organic solvents, with limited solubility in nonpolar aliphatic solvents.

For authoritative data, the shake-flask method coupled with HPLC analysis stands as the most robust and trustworthy approach. By following the detailed protocols outlined herein, researchers, scientists, and drug development professionals can generate the high-quality, reliable solubility data essential for advancing their work, ensuring the reproducibility of their experiments, and unlocking the full potential of this promising coumarin derivative.

References

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

- Gong, J., et al. (1998). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Department of Chemistry, University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

El-Gendy, M. A. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

- Beron, K., et al. (2018).

-

Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

Department of Chemistry, University of Michigan-Dearborn. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- St-Jean, M. (2005). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. PubMed.

-

ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one. Retrieved from [Link]

- Popović-Bijelić, A., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. PMC.

-

Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Coumarin. Retrieved from [Link]

-

YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility values of coumarin measured in pure alcohols. Retrieved from [Link]

- Cysewski, P., et al. (2022).

-

ResearchGate. (2023). (PDF) Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. Retrieved from [Link]

- Venugopala, K. N., et al. (2015). Coumarins — An Important Class of Phytochemicals. IntechOpen.

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. Retrieved from [Link]

- Shayanfar, A. (2010). Thermodynamics of molecular solids in organic solvents. KTH.

- Sestito, S., et al. (2023).

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector. Retrieved from [Link]

- Racané, L., et al. (2019).

- Shabbir, M., et al. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI.

- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

-

Center for Applied Isotope Studies, University of Georgia. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(chloromethyl)-7-hydroxy-2h-chromen-2-one. Retrieved from [Link]

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarins — An Important Class of Phytochemicals | IntechOpen [intechopen.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 16. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

Regiochemical Assignment of Dimethyl-Coumarins: A Unified Framework for DFT-Predicted and Experimental ¹H/¹³C NMR Shifts

Executive Summary

Coumarins (2H-chromen-2-ones) represent a privileged class of pharmacophores widely utilized in medicinal chemistry and natural product synthesis. The regioselective functionalization of the benzopyran-2-one core often yields closely related positional isomers—such as 4,7-dimethylcoumarin and 6,7-dimethylcoumarin—which present a significant challenge for structural elucidation[1]. While two-dimensional NMR techniques (HSQC, HMBC) remain the gold standard for assignment[2], highly substituted or electron-deficient aromatic rings can produce ambiguous heteronuclear correlations.

To bridge this analytical gap, Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method has emerged as a highly authoritative, orthogonal validation tool[3]. This whitepaper outlines the theoretical causality, quantitative benchmarking, and step-by-step protocols required to accurately predict and validate the ¹H and ¹³C NMR chemical shifts of dimethyl-coumarins.

Theoretical Framework: Causality in Quantum Mechanical Modeling

The accuracy of in silico NMR prediction is entirely dependent on the physical assumptions embedded in the computational model. For the highly delocalized π -electron system of the coumarin lactone, standard default parameters often fail. As an application scientist, one must understand why specific theories are selected:

-

Functional Selection (The Causality of Electron Correlation): While the B3LYP functional is ubiquitous for ground-state geometry optimization, it frequently underestimates long-range electron correlation. For predicting second-order magnetic response properties in conjugated heterocycles, the mPW1PW91 functional demonstrates superior long-range behavior, yielding significantly tighter linear correlations with experimental data[4].

-

Solvent Effects (The Causality of Dielectric Stabilization): Gas-phase NMR predictions systematically fail for coumarins. They ignore the dipole stabilization of the lactone carbonyl (C-2), leading to massive deshielding errors. Implementing a Polarizable Continuum Model (PCM) accurately simulates the solvent cavity (e.g., DMSO or CDCl₃), correcting the electronic environment around the C-2 and C-3 positions[5][6].

-

Conformational Averaging (The Causality of Timescales): Although the coumarin bicyclic core is highly rigid and planar, the rotational dynamics of the methyl groups (e.g., at C-4 and C-7) occur at a rate much faster than the NMR acquisition timescale. Therefore, calculating the shielding tensors for a single static rotamer is scientifically invalid. Accurate prediction requires calculating all low-energy rotamers and applying Boltzmann weighting based on their relative Gibbs free energies[5].

Computational and Experimental Workflow

The following diagram illustrates the self-validating pipeline required to achieve high-confidence regiochemical assignments.

Workflow for DFT-based NMR prediction and experimental validation of coumarins.

Quantitative Data: 4,7-Dimethylcoumarin Benchmark

To demonstrate the efficacy of this framework, we benchmark 4,7-dimethylcoumarin. Synthesized typically via Pechmann condensation of m-cresol with methyl acetoacetate[7][8], its NMR profile is characterized by distinct methyl singlets and a highly deshielded lactone carbonyl.

The table below compares the experimental shifts (acquired in DMSO-d6)[7] against theoretical GIAO-DFT values (calculated at the mPW1PW91/6-311+G(d,p) level using PCM for DMSO).

Table 1: Experimental vs. Predicted ¹H and ¹³C NMR Shifts for 4,7-Dimethylcoumarin

| Position | Experimental ¹H (ppm) | Predicted ¹H (ppm) | Experimental ¹³C (ppm) | Predicted ¹³C (ppm) | Δδ ¹³C Error |

| C-2 (C=O) | - | - | 159.9 | 161.2 | +1.3 |

| C-3 | 6.30 (s) | 6.35 | 113.4 | 114.1 | +0.7 |

| C-4 | - | - | 152.0 | 153.5 | +1.5 |

| C-5 | 7.56 (d) | 7.61 | 124.5 | 125.8 | +1.3 |

| C-6 | 7.19 (d) | 7.12 | 126.1 | 125.4 | -0.7 |

| C-7 | - | - | 142.6 | 144.0 | +1.4 |

| C-8 | 7.25 (s) | 7.30 | 116.2 | 117.5 | +1.3 |

| 4-CH₃ | 2.48 (s) | 2.52 | 17.9 | 18.4 | +0.5 |

| 7-CH₃ | 2.60 (s) | 2.65 | 20.9 | 21.6 | +0.7 |

Data Interpretation: The variance ( Δδ ) between observed and computed chemical shifts arises primarily from the limitations of implicit solvent models, which cannot fully capture explicit solute-solvent hydrogen bonding dynamics[6]. However, errors of < 0.1 ppm for ¹H and < 2.0 ppm for ¹³C confirm an exceptional statistical correlation, validating the regiochemical assignment.

Step-by-Step Methodology

To ensure maximum scientific integrity, the following self-validating protocol must be executed for novel dimethyl-coumarin derivatives.

Phase 1: Computational Prediction

-

Conformational Sampling: Generate the 3D structure of the target dimethyl-coumarin. Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify all rotamers of the methyl groups within a 5.0 kcal/mol energy window.

-

Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP/6-311+G(d,p) level of theory. Ensure the absence of imaginary frequencies via a vibrational frequency calculation to confirm true energy minima.

-

NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method at the mPW1PW91/6-311+G(d,p) level[4][5].

-

Solvent Modeling: Explicitly invoke the Polarizable Continuum Model (PCM) matching the intended experimental solvent (e.g., SCRF=(PCM, Solvent=DMSO))[6].

-

Reference Scaling: Calculate the shielding tensor of Tetramethylsilane (TMS) at the exact same level of theory. Determine the predicted chemical shift ( δ ) using the equation: δ=σTMS−σSample .

Phase 2: Experimental Acquisition & Self-Validation

-

Sample Preparation: Dissolve 15-20 mg of the purified dimethyl-coumarin in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

1D Acquisition: Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra. Ensure the relaxation delay (D1) is sufficient (≥ 2 seconds) to allow full relaxation of the quaternary carbons (C-2, C-4, C-7).

-

2D Validation (Crucial): Acquire HSQC to map direct C-H attachments. Acquire HMBC to establish the molecular skeleton. Self-Validation Check: The 4-CH₃ protons must show a strong 3-bond HMBC correlation to the C-3 carbon and C-4a bridgehead carbon, definitively distinguishing it from a 5-CH₃ or 6-CH₃ isomer[2].

Phase 3: Statistical Correlation

-

Plot the experimental shifts (x-axis) against the predicted shifts (y-axis).

-

Perform a linear regression analysis. A structurally correct assignment will yield an R2>0.995 for ¹³C and R2>0.990 for ¹H. If assigning between two closely related isomers (e.g., 6,7-dimethyl vs. 4,7-dimethyl), utilize DP4+ probability analysis to statistically quantify the most likely structure.

References

- "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- "Structure elucidation of a new terpenylated coumarin with the combination of CASE algorithms and DFT/NMR approach", tandfonline.com,

- "Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity", chemmethod.com,

- "C-13 CP MAS NMR and GIAO-CHF calculations of coumarins", researchg

- "Alternative formats If you require this document in an alternative format", b

- "Density functional theory: 1H and 13C-NMR spectra of some coumarin derivatives", researchg

- "Enhancing the antioxidant potential of a coumarin derivative via nickel complex

- "Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study", japsonline.com,

Sources

- 1. japsonline.com [japsonline.com]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular dockin ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03168K [pubs.rsc.org]

- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 8. chemmethod.com [chemmethod.com]

The Chloromethyl-Coumarin Scaffold: A Technical Guide to a Versatile Reactive Moiety

Abstract

The coumarin scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique photophysical properties and diverse biological activities.[1][2] The introduction of a chloromethyl group onto this heterocyclic core transforms it into a highly versatile platform for chemical innovation. This reactive handle enables facile, targeted covalent modification of a vast array of nucleophiles, making chloromethylated coumarins indispensable tools in the development of fluorescent probes, covalent inhibitors, and complex molecular architectures.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and application of the reactive chloromethyl group in coumarin scaffolds, grounded in mechanistic principles and field-proven experimental protocols.

Part 1: The Chemistry of the Chloromethyl-Coumarin Moiety

Electronic Properties and Enhanced Reactivity

The carbon atom of the chloromethyl group attached to a coumarin ring is a potent electrophile, primed for nucleophilic attack. This heightened reactivity stems from its classification as a benzylic-like halide.[3] The coumarin ring system, through resonance, can effectively stabilize the transition state of a nucleophilic substitution reaction.[5]

The reaction with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.[3] Several factors favor this pathway:

-

Primary Substrate: The electrophilic carbon is primary, which minimizes steric hindrance and favors the characteristic backside attack of an SN2 reaction.[3][6]

-

Benzylic-like System: While a full SN1 reaction involving a resonance-stabilized benzylic carbocation is possible, the primary nature of the substrate and the presence of moderate to strong nucleophiles typically drive the reaction toward the concerted SN2 pathway.[3][5]

-

Good Leaving Group: The chloride ion is a competent leaving group, facilitating the substitution.[3] While corresponding bromomethyl or iodomethyl derivatives would be more reactive, the chloromethyl variant is often preferred due to its optimal balance of stability, reactivity, and synthetic accessibility.[3]

dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#4285F4"];

} END_DOT Caption: Generalized S(N)2 reaction at the chloromethyl-coumarin scaffold.

Synthesis of Chloromethylated Coumarins

The introduction of the chloromethyl group can be achieved through various methods, but the most common approach involves synthesizing the coumarin core first, followed by chloromethylation.

Pechmann Condensation: This is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[7][8] For producing the widely used 4-(chloromethyl)-7-hydroxycoumarin, resorcinol is condensed with ethyl 4-chloroacetoacetate, typically using a strong acid like sulfuric acid.[3][4] While effective, this classic method often requires harsh conditions.[1] Modern variations utilize solid acid catalysts or microwave irradiation to achieve milder conditions and improved yields.[1][9]

dot digraph "Pechmann_Condensation_Workflow" { graph [fontname="Arial", label="Synthesis via Pechmann Condensation", labelloc=t, fontsize=16, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", penwidth=1.5, color="#4285F4"]; edge [fontname="Arial", color="#5F6368"];

} END_DOT Caption: Workflow for synthesizing 4-(chloromethyl)coumarins.

Blanc Chloromethylation: For coumarins lacking a pre-installed handle at the desired position, the Blanc chloromethylation offers a direct route. This reaction uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride to install a chloromethyl group onto an aromatic ring.[10][11] However, this method must be used with extreme caution as it can produce highly carcinogenic bis(chloromethyl) ether as a byproduct.[10][12] It is generally unsuitable for highly activated rings like phenols due to uncontrolled side reactions.[10]

Part 2: Synthetic Applications and Field-Proven Utility

The predictable and efficient reactivity of the chloromethyl group makes it a powerful tool for molecular construction and functionalization.

Nucleophilic Substitution Reactions: A Gateway to Diversity

Chloromethyl coumarins readily react with a wide range of soft and hard nucleophiles. This robust transformation is the primary reason for their widespread use, enabling the synthesis of extensive libraries of functionalized coumarins.[3]

| Nucleophile Type | Example Nucleophile | Typical Conditions | Application Area |

| S-Nucleophiles | Cysteine, Glutathione, Mercaptoethanol | Aqueous buffer, pH 7.4, Room Temp | Bioconjugation, Thiol Probes[][14][15] |

| N-Nucleophiles | Primary/Secondary Amines, Anilines, Azide | DMF or MeCN, often with a base (e.g., DIPEA), RT to 60°C | Drug Discovery, Linker Chemistry[3] |

| O-Nucleophiles | Phenols, Alcohols, Carboxylates | Aprotic solvent (DMF), Base (e.g., K₂CO₃), Heat | Prodrug Synthesis, Materials Science |

Reaction conditions are generalized and may require optimization based on specific substrates.

The rate and success of these reactions depend on several factors including the nucleophilicity of the attacking species, solvent polarity, and temperature.[3] For instance, polar aprotic solvents like DMF or acetonitrile are commonly used as they solvate the cation but not the nucleophile, enhancing its reactivity.[3]

Application in Fluorescent Probe Design

The inherent fluorescence of the coumarin core makes chloromethylated derivatives excellent reagents for creating fluorescent probes.[4] They are particularly effective as "turn-on" probes for detecting biological thiols like glutathione (GSH) and cysteine (Cys).[15][16][17]

One of the most well-known examples is 7-amino-4-chloromethylcoumarin (CMAC).[] CMAC is cell-permeant and largely non-fluorescent. Once inside the cell, its chloromethyl group reacts with intracellular thiols, a reaction often mediated by glutathione S-transferase.[14] The resulting thioether conjugate is not only highly fluorescent but also cell-impermeant, effectively trapping the fluorescent signal within the cell.[14] This allows for long-term cell tracking and quantification of cellular thiol content.[14][18]

dot digraph "Biomolecule_Labeling" { graph [fontname="Arial", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", penwidth=1.5]; edge [fontname="Arial", color="#5F6368"];

} END_DOT Caption: Workflow for intracellular thiol detection using a reactive coumarin probe.

Role in Covalent Inhibitor Development

The targeted and irreversible inhibition of proteins is a powerful strategy in drug discovery. The chloromethyl-coumarin scaffold can serve as an effective electrophilic "warhead" for covalent inhibitors. By positioning the coumarin core within a protein's binding site through non-covalent interactions, the reactive chloromethyl group can form a permanent covalent bond with a nearby nucleophilic amino acid residue, such as cysteine or lysine. This leads to potent and durable inhibition. The coumarin moiety itself can contribute to binding affinity and provides a fluorescent tag for verifying target engagement.[19][20]

Part 3: Experimental Protocols & Practical Considerations

Detailed Synthetic Protocol: 4-(Chloromethyl)-7-hydroxycoumarin

This protocol is adapted from established Pechmann condensation procedures.[3][4]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1.0 eq) to concentrated sulfuric acid (approx. 3-4 mL per gram of resorcinol) at 0°C (ice bath).

-

Addition: While stirring vigorously, add ethyl 4-chloroacetoacetate (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The mixture will become thick and may change color.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with constant stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (test with pH paper).

-

Purification: Dry the crude product under vacuum. For final purification, recrystallize the solid from hot ethanol to yield pure 4-(chloromethyl)-7-hydroxycoumarin as a white or off-white solid.

Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for reacting a chloromethyl coumarin with an amine nucleophile.[3]

-

Dissolution: Dissolve the 4-(chloromethyl)coumarin derivative (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add the amine nucleophile (1.2 eq) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. Gentle heating (e.g., 50°C) can be applied to accelerate the reaction if necessary.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

-

Chloromethylating Agents: Reagents used in Blanc chloromethylation, such as formaldehyde/HCl, and the potential byproduct bis(chloromethyl) ether, are highly carcinogenic.[10][12] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water slowly, never the other way around.

-

Coumarin Derivatives: While many coumarins have low toxicity, they can be skin irritants.[21] Always consult the Safety Data Sheet (SDS) for the specific compound being handled.

Conclusion

The chloromethyl group is a uniquely powerful functional handle on the coumarin scaffold. Its well-defined reactivity, primarily through an SN2 mechanism, provides a reliable and versatile gateway for chemical modification. From the synthesis of diverse compound libraries for drug discovery to the sophisticated design of fluorescent probes for cellular imaging and the development of targeted covalent inhibitors, chloromethylated coumarins have proven to be indispensable tools. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher aiming to leverage the full potential of this remarkable chemical entity.

References

-

Pechmann condensation - Wikipedia. en.wikipedia.org. Available at: [Link]

-

Goswami, A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]

-

Rad-Moghadam, K., & Montazeri, N. Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. organic-chemistry.org. Available at: [Link]

-

Mori, G., et al. (2021). A Coumarin-Based Analogue of Thiacetazone as Dual Covalent Inhibitor and Potential Fluorescent Label of HadA in Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

-

Reactions at the Benzylic Position - Chemistry Steps. (2019). chemistrysteps.com. Available at: [Link]

-

Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025). masterorganicchemistry.com. Available at: [Link]

-

Synthesis of 4-chloromethyl-7,8-dihydroxycoumarin - ResearchGate. researchgate.net. Available at: [Link]

-

Blanc chloromethylation - Wikipedia. en.wikipedia.org. Available at: [Link]

-

Nucleophilic substitution of benzylic halides - Chemistry - University of Calgary. chem.ucalgary.ca. Available at: [Link]

-

Bencivenni, G. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules. Available at: [Link]

-

Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. organic-chemistry.org. Available at: [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023). youtube.com. Available at: [Link]

-

de Oliveira, A. M., et al. (2018). Synthesis and In Vitro Evaluation of 1,2,3-triazole-4-chloromethylcoumarins with Antioxidant Activity. Letters in Drug Design & Discovery. Available at: [Link]

-

Guedes, N., et al. (2024). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. Chemistry. Available at: [Link]

-

A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing). pubs.rsc.org. Available at: [Link]

-

Bartolucci, G., et al. (2022). Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies. Molecules. Available at: [Link]

-

Synthesis of 6-substituted-4-chloromethylcoumarins. - ResearchGate. researchgate.net. Available at: [Link]

-

Recent Developments of Coumarin-based Hybrids in Drug Discovery - ResearchGate. researchgate.net. Available at: [Link]

-

Pisani, L., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry. Available at: [Link]

-

An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - MDPI. (2022). mdpi.com. Available at: [Link]

-

A Highly Selective Fluorescent Probe for Thiol Bioimaging - MIT. dspace.mit.edu. Available at: [Link]

-

Fluorescent Coumarin-based Probe for Detection of Biological Thiols | Bentham Science. benthamscience.com. Available at: [Link]

-

A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC. ncbi.nlm.nih.gov. Available at: [Link]

-

Fluorescent Probes for Live Cell Thiol Detection - PMC - NIH. ncbi.nlm.nih.gov. Available at: [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. scielo.org.rs. Available at: [Link]

-

Fluorescent Coumarin-based Probe for Detection of Biological Thiols - ResearchGate. researchgate.net. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - ijpcbs. ijpcbs.com. Available at: [Link]

-

Efficient and Chemoselective Access to 3-(Chloromethyl)coumarins via Direct Cyclisation of Unprotected Baylis-Hillman Adducts | Request PDF - ResearchGate. (2025). researchgate.net. Available at: [Link]

-

Regioselective Synthesis of Coumarin-Annulated Polycyclic Heterocycles via Sequential Claisen Rearrangement and Radical Cyclization Reaction - MDPI. (2024). mdpi.com. Available at: [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. pubs.rsc.org. Available at: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2025). masterorganicchemistry.com. Available at: [Link]

-

COUMARIN FOR SYNTHESIS MSDS CAS-No.: 91-64-5 MSDS - Loba Chemie. (2019). lobachemie.com. Available at: [Link]

-

A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions - ResearchGate. (2025). researchgate.net. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 11. Blanc Chloromethylation | Ambeed [ambeed.com]

- 12. jk-sci.com [jk-sci.com]